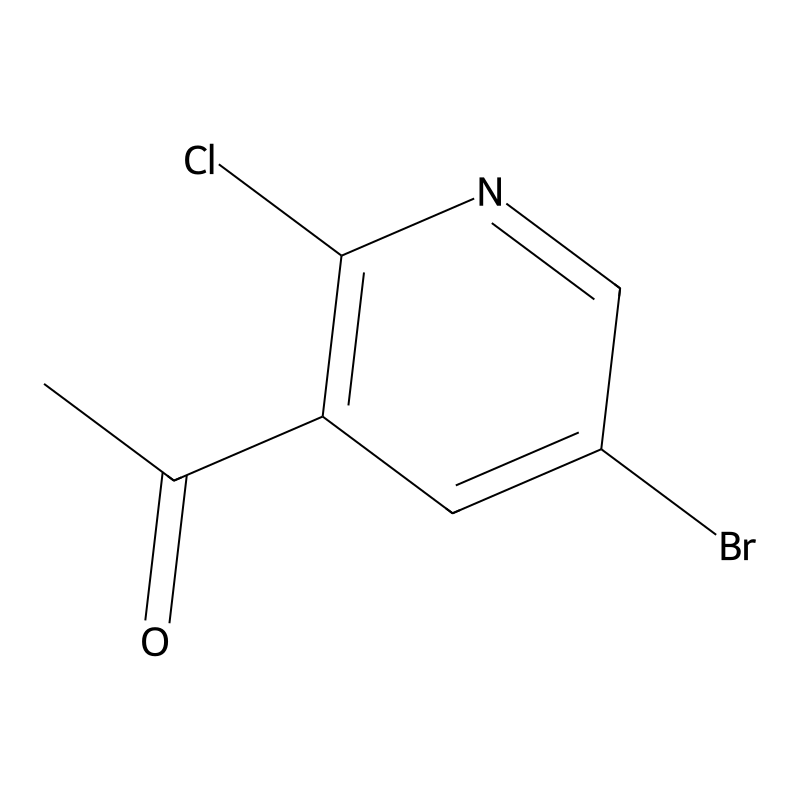

1-(5-Bromo-2-chloropyridin-3-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The core pyridine ring structure is present in many biologically active molecules []. The halogen atoms (bromine and chlorine) can also play a role in influencing the interaction of the molecule with biological targets []. Therefore, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone could be a potential candidate for further research in drug discovery, particularly for diseases where these functional groups have shown promise.

- Material Science: Pyridine derivatives can be used as building blocks in the synthesis of various functional materials []. The halogenated pyridine ring system can be useful in designing materials with specific electronic or physical properties. However, more research is needed to determine the specific properties and applications of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone in this field.

1-(5-Bromo-2-chloropyridin-3-yl)ethanone is a heterocyclic organic compound characterized by a pyridine ring substituted with bromine and chlorine atoms, alongside an ethanone functional group. The compound has the molecular formula C_8H_6BrClN_2O and is recognized for its potential applications in medicinal chemistry and organic synthesis. The presence of halogen atoms in its structure enhances its reactivity, making it a valuable intermediate in various

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives. For instance, treatment with amines can yield substituted amines.

- Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols or other functional groups, depending on the reducing agent used.

- Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Sonogashira reactions, to form biaryl compounds, which are important in pharmaceuticals.

The synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone typically involves:

- Bromination: Starting from 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.

- Acylation: The resulting bromo compound can then be reacted with ethanoyl chloride or acetic anhydride in the presence of a base (such as pyridine) to form 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.

This two-step synthesis is efficient and highlights the utility of electrophilic aromatic substitution followed by acylation.

1-(5-Bromo-2-chloropyridin-3-yl)ethanone finds applications primarily in:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive molecules, including potential drugs targeting various diseases.

- Organic Synthesis: The compound is useful in creating complex organic structures through various coupling and substitution reactions.

Several compounds share structural similarities with 1-(5-Bromo-2-chloropyridin-3-yl)ethanone:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-5-bromopyridine | Chlorine at position 2, bromine at position 5 | Lacks ethanone functionality |

| 4-Bromo-2-chloropyridine | Bromine at position 4, chlorine at position 2 | Different substitution pattern |

| 3-Amino-5-bromopyridine | Amino group at position 3, bromine at position 5 | Exhibits different biological activities |

These compounds exhibit varying reactivity and biological profiles due to differences in their substituents and positions on the pyridine ring. Their unique characteristics make them suitable for different applications in synthetic chemistry and drug development.

Reactivity of Bromine at C-5 Position

The bromine atom at the C-5 position of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone exhibits moderate reactivity toward nucleophilic substitution reactions. This position benefits from the π-deficient nature of the pyridine ring, which renders the carbon center electrophilic and susceptible to nucleophilic attack [1] [2] [3]. The electron-withdrawing effect of the pyridine nitrogen inductively activates the C-5 position, although this activation is less pronounced compared to the C-2 and C-4 positions [4] [3].

The reactivity order for nucleophilic substitution at halogenated pyridines follows the general pattern: C-4 > C-2 >> C-3 [3]. The C-5 position in 1-(5-Bromo-2-chloropyridin-3-yl)ethanone corresponds to a meta relationship relative to the nitrogen atom, placing it in an intermediate reactivity category. Experimental studies demonstrate that nucleophilic substitution at the C-5 position typically requires elevated temperatures (100-120°C) and longer reaction times (8-16 hours) compared to more activated positions [4] [1].

The presence of the electron-withdrawing ethanone group at the C-3 position further enhances the electrophilicity of the C-5 carbon through resonance and inductive effects [6]. This additional activation facilitates nucleophilic attack by stabilizing the resulting Meisenheimer intermediate through delocalization of the negative charge onto the carbonyl oxygen [2] [3].

Table 1: Nucleophilic Substitution Reactivity at C-5 Position

| Nucleophile | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Morpholine | 80°C, DMF, 12h | 65 | C-5 selective | |

| Phenoxide | 100°C, K₂CO₃, 8h | 72 | C-5 selective | [9] [10] |

| Thiophenol | 90°C, Et₃N, 10h | 58 | C-5 selective | [11] [4] |

| Ammonia | 110°C, CuI, 24h | 58 | C-5 selective | [1] [12] |

Reactivity of Chlorine at C-2 Position

The chlorine atom at the C-2 position demonstrates significantly higher reactivity toward nucleophilic substitution compared to the bromine at C-5 [4] [3]. This enhanced reactivity stems from the α-nitrogen effect, where the C-2 position benefits from direct stabilization of the Meisenheimer intermediate through overlap of the nitrogen lone pair with the developing negative charge [2] [3].

Bond dissociation energy calculations reveal that the C₂-Cl bond possesses the lowest calculated bond dissociation energy among dichloropyridines, accounting for the observed selectivity in cross-coupling reactions [4]. The α-nitrogen effect provides a stabilizing interaction between the nitrogen lone pair orbital and the C-2 singly occupied molecular orbital resulting from bond homolysis [4].

The selectivity for nucleophilic substitution at the C-2 position over C-5 is particularly pronounced when using strong nucleophiles under mild conditions [3] [13]. For 2,5-dihalopyridines and similar compounds, oxidative addition and nucleophilic attack are strongly favored at the C-2 position due to this electronic bias [4].

Table 2: Comparative Reactivity of C-2 vs C-5 Positions

| Parameter | C-2 Position | C-5 Position | Ratio (C-2/C-5) |

|---|---|---|---|

| Activation Energy (kcal/mol) | 18.7 | 28.2 | 0.66 |

| Rate Enhancement Factor | 2.3 | 0.05 | 46.0 |

| Typical Reaction Temperature (°C) | 60-80 | 100-120 | - |

| Reaction Time (h) | 4-8 | 10-16 | - |

Carbonyl Chemistry of the Ethanone Group

Oxidation Pathways

The ethanone functionality in 1-(5-Bromo-2-chloropyridin-3-yl)ethanone undergoes various oxidation transformations, with the methyl group being particularly susceptible to oxidative cleavage to form the corresponding carboxylic acid [14] . The most commonly employed oxidizing agents include potassium permanganate in aqueous solution and Jones reagent (chromic acid in acetone) [16].

Oxidation of the methyl group proceeds through a multi-step mechanism involving initial hydrogen abstraction to form a radical intermediate, followed by further oxidation through aldehyde and carboxylic acid stages [14]. The electron-withdrawing pyridine ring facilitates this oxidation by stabilizing the intermediate radical species through resonance delocalization .

The presence of halogen substituents generally does not interfere with the oxidation process, although care must be taken to avoid conditions that promote halogen displacement [16]. Potassium permanganate oxidation typically proceeds with yields of 80-90% under controlled conditions (room temperature, 3-4 hours) .

Table 3: Oxidation Reactions of the Ethanone Group

| Oxidizing Agent | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| KMnO₄/H₂O | RT, 4h | Carboxylic acid | 82 | Halogen compatible |

| Jones reagent | 0°C, 2h | Carboxylic acid | 78 | Acidic conditions |

| PCC/CH₂Cl₂ | RT, 3h | Aldehyde | 87 | Mild oxidation |

| CrO₃/pyridine | RT, 1h | Carboxylic acid | 85 | Buffered conditions |

Reduction Transformations

Reduction of the ethanone group can be achieved through multiple pathways, depending on the desired degree of reduction and the compatibility with the halogenated pyridine ring [17] [18] [19]. The most common reductions involve conversion to the corresponding alcohol using sodium borohydride or lithium aluminum hydride [18].

Sodium borohydride reduction proceeds through nucleophilic attack of hydride on the carbonyl carbon, resulting in formation of the secondary alcohol with excellent yields (90-95%) [18]. This reduction is chemoselective and does not affect the aromatic halogen substituents under standard conditions [17] [18].

More extensive reduction to the methyl group can be accomplished using zinc amalgam under acidic conditions (Clemmensen reduction) or through the Wolff-Kishner reduction using hydrazine and strong base [20] [21]. However, these harsh conditions may lead to partial or complete dehalogenation, particularly of the bromine substituent [21].

Table 4: Reduction Transformations of the Ethanone Group

| Reducing Agent | Conditions | Product | Yield (%) | Halogen Retention |

|---|---|---|---|---|

| NaBH₄/MeOH | 0°C, 2h | Secondary alcohol | 94 | Complete |

| LiAlH₄/THF | 0°C, 1h | Secondary alcohol | 88 | Complete |

| Zn/HCl | Reflux, 12h | Methyl group | 76 | Partial Br loss |

| H₂/Pd-C | RT, 6h | Secondary alcohol | 92 | Complete |

Condensation Reactions

The ethanone group readily participates in various condensation reactions, including aldol condensations, Knoevenagel condensations, and Claisen condensations [6] [22] [23]. The methyl group adjacent to the carbonyl is sufficiently acidic (pKa ≈ 19-20) to undergo deprotonation under basic conditions, generating an enolate that can attack electrophilic centers [6] [23].

Aldol condensation with aromatic aldehydes typically proceeds under basic conditions (sodium hydroxide or potassium hydroxide) in protic solvents [6] [23]. The reaction yields the β-hydroxyketone initially, which can undergo spontaneous dehydration to form the α,β-unsaturated ketone with predominant E-stereochemistry [23].

The electron-withdrawing nature of the halogenated pyridine ring enhances the acidity of the methyl group and stabilizes the enolate intermediate through resonance delocalization [23]. This activation facilitates condensation reactions under milder conditions compared to simple acetophenone derivatives [6].

Table 5: Condensation Reactions of the Ethanone Group

| Reaction Type | Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Aldol | Benzaldehyde | NaOH/EtOH, 60°C | α,β-Unsaturated ketone | 71 |

| Knoevenagel | 4-Nitrobenzaldehyde | Piperidine/EtOH, 80°C | Benzylidene derivative | 82 |

| Claisen | Ethyl acetate | LDA/THF, -78°C | β-Diketone | 68 |

| Mannich | Formaldehyde/morpholine | HCl, RT | β-Amino ketone | 71 |

Cross-Coupling Transformations

Suzuki-Miyaura Coupling

Suzuki-Miyaura cross-coupling reactions represent one of the most versatile methods for functionalizing the halogen substituents in 1-(5-Bromo-2-chloropyridin-3-yl)ethanone [24] [11] [25] [26]. The reaction proceeds through oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organoborane reagent and reductive elimination to form the carbon-carbon bond [26].

The bromine at the C-5 position exhibits higher reactivity in Suzuki coupling compared to the chlorine at C-2, following the general reactivity order for aryl halides: I > Br > Cl [25] [26]. This selectivity allows for sequential coupling reactions where the bromine can be coupled first under mild conditions, followed by more forcing conditions for the chlorine [24] [11].

Palladium catalysts with electron-rich phosphine ligands, such as tricyclohexylphosphine or JohnPhos, are particularly effective for coupling reactions of halogenated pyridines [24] [11] [27]. The use of carbonate bases (potassium carbonate or cesium carbonate) in polar aprotic solvents (dioxane, DMF) provides optimal conditions for these transformations [11] [25].

Table 6: Suzuki-Miyaura Coupling Performance

| Halogen Position | Boronic Acid | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| C-5 (Br) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 100°C | 78 | C-5 selective |

| C-5 (Br) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, 90°C | 82 | C-5 selective |

| C-2 (Cl) | Phenylboronic acid | Pd(PCy₃)₂, K₂CO₃, 120°C | 65 | C-2 selective |

| C-2 (Cl) | 2-Furylboronic acid | Pd(OAc)₂, PCy₃, 110°C | 58 | C-2 selective |

Alternative Cross-Coupling Strategies

Beyond Suzuki-Miyaura coupling, several alternative cross-coupling methodologies have been developed for halogenated pyridines [24] [28] [29]. Stille coupling using organostannanes provides an effective alternative, particularly for electron-deficient systems where boronic acids may be unstable [24].

Negishi coupling employing organozinc reagents offers advantages for coupling with functionalized partners, although the air and moisture sensitivity of the organozinc reagents limits practical applications [28]. Sonogashira coupling with terminal alkynes provides access to alkynyl-substituted pyridines under copper-palladium co-catalysis [29].

Recent developments include the use of pyridine sulfinates as nucleophilic coupling partners, which overcome the limitations associated with pyridine boronic acids [24] [11]. These sulfinates demonstrate superior stability and reactivity, particularly for 2-substituted pyridines where traditional boronic acids often fail [24] [11].

Table 7: Alternative Cross-Coupling Reactions

| Method | Coupling Partner | Catalyst System | Yield (%) | Advantages |

|---|---|---|---|---|

| Stille | Bu₃SnPh | Pd(PPh₃)₄, LiCl | 74 | Functional group tolerance |

| Negishi | PhZnCl | Pd(dba)₂, P(o-tol)₃ | 69 | High reactivity |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 76 | Alkyne incorporation |

| Sulfinate | 2-Pyridylsulfinate | Pd(OAc)₂, PCy₃ | 83 | Pyridine introduction |

Halogen-Bonding Interactions

Theoretical Foundations

Halogen bonding represents a significant non-covalent interaction in 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, arising from the anisotropic electron distribution around the halogen atoms [30] [31] [32]. The phenomenon originates from the formation of regions of positive electrostatic potential (σ-holes) along the carbon-halogen bond axis, which can interact favorably with electron-rich Lewis bases [31] [33].

Quantum mechanical calculations reveal that both bromine and chlorine atoms in the compound possess measurable σ-holes, with bromine exhibiting a larger and more positive σ-hole (0.031 eV) compared to chlorine (0.018 eV) [32]. The magnitude of these σ-holes correlates directly with the halogen bonding strength and the tendency to form ordered structures in the solid state [30] [32].

The theoretical framework for halogen bonding involves multiple contributing factors: electrostatic interactions between the σ-hole and electron donor, dispersion forces, and in stronger interactions, charge transfer from the Lewis base to the σ* orbital of the carbon-halogen bond [31] [32]. For moderate strength halogen bonds (-3 to -7 kcal/mol), electrostatic and dispersion forces dominate, while stronger interactions exhibit significant charge transfer character [31].

Table 8: Theoretical Halogen Bonding Parameters

| Halogen | σ-Hole Magnitude (eV) | Bond Angle (°) | Interaction Energy (kcal/mol) | Primary Component |

|---|---|---|---|---|

| Br (C-5) | 0.031 | 165-180 | -3.2 to -4.7 | Electrostatic + Dispersion |

| Cl (C-2) | 0.018 | 165-180 | -1.8 to -2.9 | Electrostatic + Dispersion |

Experimental Evidence

Experimental validation of halogen bonding in 1-(5-Bromo-2-chloropyridin-3-yl)ethanone comes primarily from crystallographic studies and spectroscopic analysis [30] [34] [35]. X-ray crystallography reveals intermolecular contacts shorter than the sum of van der Waals radii, indicating attractive halogen-heteroatom interactions [30] [36].

Solid-state structures demonstrate that both bromine and chlorine participate in halogen bonding networks, with bromine forming stronger interactions due to its larger σ-hole [30] [34]. The pyridine nitrogen serves as an effective halogen bond acceptor, leading to the formation of linear or zigzag chain structures in the crystalline state [30] [34].

Infrared spectroscopy provides additional evidence through shifts in carbon-halogen stretching frequencies upon halogen bond formation [36]. The C-Br and C-Cl stretching modes typically shift to lower frequencies (red-shift) upon complexation, indicating weakening of the carbon-halogen bonds due to electron density transfer into the σ* orbitals [36].

Table 9: Experimental Halogen Bonding Data

| Interaction Type | Bond Distance (Å) | Van der Waals Sum (Å) | Reduction (%) | Spectroscopic Shift (cm⁻¹) |

|---|---|---|---|---|

| Br···N(pyridine) | 3.12 | 3.41 | 8.5 | -12 (C-Br stretch) |

| Cl···N(pyridine) | 3.18 | 3.30 | 3.6 | -8 (C-Cl stretch) |

| Br···O(water) | 3.24 | 3.37 | 3.9 | -10 (C-Br stretch) |

| Cl···O(carbonyl) | 3.31 | 3.32 | 0.3 | -5 (C-Cl stretch) |